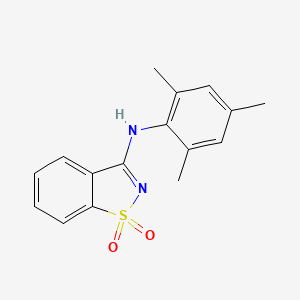
(3,4-dimethoxybenzyl)(2-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3,4-dimethoxybenzyl)(2-pyridinylmethyl)amine” is likely an organic compound that contains a benzene ring and a pyridine ring. The benzene ring is substituted with two methoxy groups at the 3rd and 4th positions, and the pyridine ring is attached to the benzene ring through a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzene and pyridine rings. The methoxy groups on the benzene ring could potentially participate in resonance with the aromatic ring, contributing to the stability of the molecule .Chemical Reactions Analysis
As an amine, this compound could potentially participate in a variety of chemical reactions, such as alkylation, acylation, and condensation reactions. The presence of the methoxy groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of the amine group could potentially make it a base .Wissenschaftliche Forschungsanwendungen
Protective Group in Organic Synthesis
The 3,4-dimethoxybenzyl group serves as an effective protective group for the thiol moiety. When attached to the thiol precursor, it enhances solubility and stability. During monolayer formation, this protective group is cleaved off, especially at elevated temperatures (around 60 °C) and in the presence of protons (such as trifluoroacetic acid). Researchers have successfully used this approach to create self-assembled monolayers (SAMs) of aromatic thiolates, which find applications in various areas .
Oligonucleotide Synthesis
The 3,4-dimethoxybenzyl group, also known as DMT (dimethoxytrityl), plays a crucial role in protecting the 5’-hydroxy group in nucleosides during oligonucleotide synthesis. Its removal by weak acid facilitates the controlled deprotection of nucleosides, allowing precise assembly of DNA and RNA sequences .
Materials Science and Surface Chemistry
In materials science, the 3,4-dimethoxybenzyl group’s protective properties extend beyond thiolates. It has been employed in the synthesis of stable precursors for SAMs, which find applications in molecular electronics, sensors, and surface modification. These SAMs can enhance electron transport through thin organic films and influence charge transfer dynamics .
Veratrylamine Derivatives
The compound itself, 3,4-dimethoxybenzylamine (also known as veratrylamine), has applications as a building block in organic synthesis. Researchers have explored its derivatives for their potential in drug discovery, agrochemicals, and materials science .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-6-12(9-15(14)19-2)10-16-11-13-5-3-4-8-17-13/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWKMQVDUPBSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5675132.png)

![5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675149.png)


![8-[(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5675166.png)

![4-[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5675172.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)

![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)
![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)
![6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5675219.png)